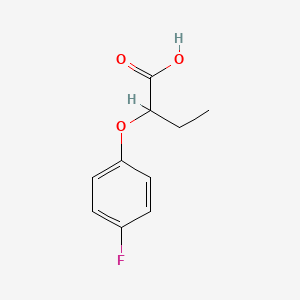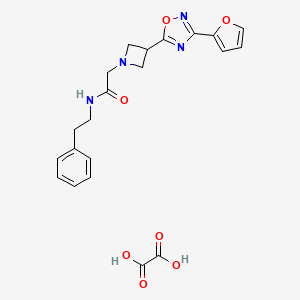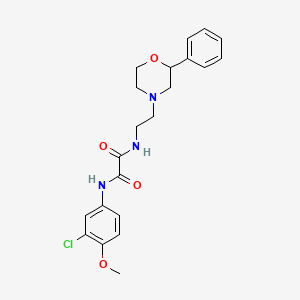
2-(4-Fluorophenoxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Fluorophenoxy)butanoic acid” is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.19 . This compound is a solid in form . It is a novel compound that has gained attention in the scientific community due to its potential in various fields of research and industry.
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) of “2-(4-Fluorophenoxy)butanoic acid” is 1S/C10H11FO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) . This identifier encodes the molecular structure, which can be used to generate a 3D model or a 2D diagram of the molecule.Physical And Chemical Properties Analysis
“2-(4-Fluorophenoxy)butanoic acid” is a solid at room temperature . The predicted melting point is 88.28°C, and the predicted boiling point is approximately 360.1°C at 760 mmHg . The predicted density is approximately 1.2 g/cm3, and the predicted refractive index is n20D 1.51 .科学的研究の応用
High-Performance Liquid Chromatography (HPLC)
- A study by Gatti et al. (1990) explored the use of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labelling reagent for HPLC of biologically important thiols. This demonstrates an application in analytical chemistry for sensitive and selective detection methods (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Soil Science and Herbicide Sorption
- Werner, Garratt, and Pigott (2012) reviewed the sorption of phenoxy herbicides like 2,4-D and others to soil, organic matter, and minerals. Their findings highlight the environmental behavior and potential impact of such compounds in agricultural contexts (Werner, Garratt, & Pigott, 2012).
Pharmacology and Cell Biology
- Su et al. (2009) investigated the signaling enzyme phospholipase D (PLD) and its inhibition by compounds like 5-fluoro-2-indolyl des-chlorohalopemide, which could have implications in the development of therapeutics for autoimmunity and cancer metastasis (Su et al., 2009).
Environmental Chemistry
- The study of anaerobic transformation of phenol to benzoate by Genthner, Townsend, and Chapman (1989) using isomeric fluorophenols as analogs provides insights into the biochemical pathways and environmental fate of such compounds (Genthner, Townsend, & Chapman, 1989).
Photolysis in Aqueous Systems
- Pinna and Pusino (2011) studied the photodegradation of aryloxyphenoxy propionic herbicides like cyhalofop in water, highlighting the environmental degradation pathways and stability of these compounds under different conditions (Pinna & Pusino, 2011).
Synthetic Chemistry and Material Science
- Carbonara et al. (2001) examined the influence of introducing an aryloxyalkyl group to carboxylic acids on muscle chloride channel conductance, providing insights into the structure-activity relationship in medicinal chemistry (Carbonara et al., 2001).
Hydrolysis and Adsorption on Soil Colloids
- Research by Pinna et al. (2008) on the stability and adsorption of cyhalofop-butyl, an aryloxyphenoxy-propionic herbicide, helps in understanding the interaction of such chemicals with soil components, crucial for environmental risk assessment (Pinna et al., 2008).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals), indicating that it may be harmful if swallowed . It’s recommended to avoid breathing dust, avoid contact with skin and eyes, and use only in a well-ventilated area .
特性
IUPAC Name |
2-(4-fluorophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVASMZXSNTIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolyl)urea](/img/structure/B2997903.png)
![3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B2997904.png)
![5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2997905.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2997908.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,8-naphthyridine-3-carboxylic acid](/img/structure/B2997912.png)


![1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2997916.png)
![4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2997917.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2997919.png)
![N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2997922.png)